6-Aminohexanoic acid hydrochloride
Overview
Description
6-Aminohexanoic acid, also known as 6-AHA, is an ω-amino acid with a hydrophobic and flexible structure. It is primarily used as an antifibrinolytic drug but has other significant applications in the synthesis of modified peptides, the nylon industry, and as a linker in various biologically active structures .
Synthesis Analysis
The synthesis of 6-AHA can be achieved through the acid hydrolysis of caprolactam, a process that has been optimized to yield a high purity product. The optimal conditions involve using sulfuric acid at a temperature of about 160°C with specific molar ratios of water and sulfuric acid to caprolactam. This method results in a technical yield of 98.1% of 6-AHA . Another synthesis route involves the conversion of lysine derivatives to produce non-proteinogenic amino acids and their derivatives with good overall yield .
Molecular Structure Analysis
The molecular structure of 6-AHA has been studied in complex with the tissue-type plasminogen activator kringle 2 domain. The binding site for 6-AHA is characterized by a negatively charged locus and an aromatic pocket, which includes interactions with various amino acid side chains. The structure of the kringle 2 domain complexed with 6-AHA was determined using nuclear magnetic resonance spectroscopy and dynamical simulated annealing calculations .
Chemical Reactions Analysis
6-AHA has been found to inhibit the corrosion of mild steel in hydrochloric acid solutions. The inhibition efficiency increases with the concentration of 6-AHA, and its adsorptive behavior on the steel surface follows a Langmuir-type isotherm. The mechanism of inhibition is attributed to chemisorption interactions between 6-AHA and the mild steel . Additionally, 6-AHA can be polymerized in the solid state upon UV or γ irradiation to form an amphoteric polyelectrolyte .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-AHA are influenced by its structure, which allows it to act as a corrosion inhibitor and participate in polymerization reactions. Its role as a hydrophobic, flexible structural element is crucial in its applications across various fields, including medicine and industry . The enzymatic production of 6-oxohexanoic acid from 6-AHA using an ω-amino group-oxidizing enzyme demonstrates the chemical versatility of 6-AHA .
Relevant Case Studies
Case studies involving 6-AHA include its complexation with the kringle 2 domain of tissue-type plasminogen activator, which provides insights into its antifibrinolytic mechanism . The corrosion inhibition of mild steel by 6-AHA in hydrochloric acid is another practical application that has been studied, showcasing its potential in industrial settings . The enzymatic degradation of nylon oligomers by 6-aminohexanoate-dimer hydrolase illustrates the biodegradation potential of 6-AHA-containing compounds . Additionally, the purification and characterization of 6-aminohexanoic-acid-oligomer hydrolase from Flavobacterium sp. KI72 highlight the enzyme's specificity and potential applications in nylon waste degradation .
Scientific Research Applications
Role in Molecular Structure
6-Aminohexanoic acid is an ω-amino acid with a hydrophobic, flexible structure, primarily used clinically as an antifibrinolytic drug. However, its significance extends to chemical synthesis of modified peptides and in the polyamide synthetic fibers (nylon) industry. It also serves as a linker in various biologically active structures (Markowska, Markowski, & Jarocka-Karpowicz, 2021).
Synthesis Processes
The synthesis of 6-aminohexanoic acid can be implemented through acid hydrolysis of caprolactam, a method that allows for optimizing the yield and quality of the product. This process is crucial in the industrial production of 6-aminohexanoic acid, especially for applications in technical fields (Arinushkina, Krylov, Kotelnikova, & Gerasimov, 2020).
Enzymatic Applications
Enzymatic studies have revealed the purification and characterization of 6-aminohexanoic-acid-oligomer hydrolase from Flavobacterium sp. This enzyme displays unique properties in terms of its molecular weight, optimum pH, temperature for activity, and specific inhibition characteristics, making it a significant subject in biochemical research (Kinoshita et al., 1981).
Nanotechnology and Bioimaging
6-Aminohexanoic acid has been utilized in the development of water-soluble, surface-functionalized upconversion nanocrystals. These nanocrystals, which show intense upconversion luminescence emission, are promising for applications in bioimaging, highlighting the versatility of 6-aminohexanoic acid in advanced technological applications (Cao et al., 2011).
Safety And Hazards
6-Aminohexanoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is corrosive to metals and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . Personal protective equipment and adequate ventilation are recommended when handling this substance .
Future Directions
6-Aminohexanoic acid has a wide range of applications and its future directions include successful chemical modifications such as cyclization, lipidation, glycosylation, cationization, or PEGylation . It is also expected to continue playing a significant role in the chemical synthesis of modified peptides and various biologically active structures .
properties
IUPAC Name |
6-aminohexanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c7-5-3-1-2-4-6(8)9;/h1-5,7H2,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AENOKLOQCCSDAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80195786 | |
Record name | Aminocaproic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80195786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminohexanoic acid hydrochloride | |
CAS RN |
4321-58-8 | |
Record name | Aminocaproic acid hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004321588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4321-58-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59010 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Aminocaproic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80195786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMINOCAPROIC ACID HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F7MVZ49RC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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